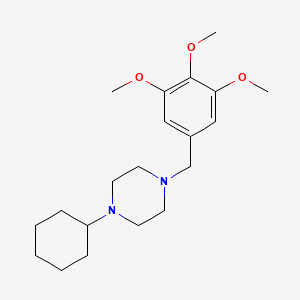
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the fields of neuroscience and psychiatry.
Mechanism of Action
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. The exact mechanism of action of 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the binding of 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine to the dopamine transporter and the inhibition of dopamine reuptake.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. Additionally, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has been found to increase the levels of norepinephrine and serotonin in the brain, which suggests its potential use in the treatment of depression. 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to increase heart rate and blood pressure, which are common side effects of dopamine reuptake inhibitors.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible to researchers. Additionally, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has a high affinity for the dopamine transporter, which makes it a potent tool for studying dopamine neurotransmission. However, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine. One potential direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research is needed to determine the long-term effects of 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine on the brain and behavior. Finally, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine.
Scientific Research Applications
1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. Additionally, 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which suggest its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-cyclohexyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-13-16(14-19(24-2)20(18)25-3)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBMXHQJUKBNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)


![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)


![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)